2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
The compound “2-(6-Methylpyridazin-3-yl)acetonitrile” is a related compound with a CAS Number: 1394042-71-7 . It has a molecular weight of 133.15 and is a powder at room temperature .
Molecular Structure Analysis
The Inchi Code for “2-(6-Methylpyridazin-3-yl)acetonitrile” is 1S/C7H7N3/c1-6-2-3-7(4-5-8)10-9-6/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “2-(6-Methylpyridazin-3-yl)acetonitrile” is a powder at room temperature .Scientific Research Applications
Photoluminescence and Structural Studies
Mixed-ligand Zn(II) Complexes : A study explored the synthesis, structure, and photoluminescence properties of mixed-ligand Zn(II) complexes involving various aminoheterocycles, indicating potential applications in materials science for photoluminescent materials. The structural determination through X-ray diffraction and the investigation of optical properties highlight the significance of such compounds in understanding the interaction between metal ions and organic ligands, potentially useful for designing new luminescent materials (Burlov et al., 2016).
Crystal Structure Analysis
Hydrochloride Salt Crystal Structure : The crystallization of related compounds as hydrochloride salts provides insights into their structural properties, which is crucial for the development of pharmaceutical agents. Such studies are foundational for understanding the molecular configurations that contribute to biological activity and stability (Ullah & Stoeckli-Evans, 2021).
Organic Synthesis and Chemical Transformations
Tandem Vicarious Nucleophilic Substitution/Diels-Alder Reaction : Research demonstrates the synthesis of functionalized cycloalkenopyridines from 1,2,4-triazine derivatives, showcasing the application of these compounds in complex organic synthesis processes. This highlights their utility as intermediates in the construction of cyclic compounds with potential pharmacological activities (Branowska et al., 2002).
Anticancer Research
Iridium(III) Complexes with Anticancer Activity : Studies on structurally strained half-sandwich iridium(III) complexes, including those with tetrahydroisoquinoline-like structures, have shown exceptional potency as anticancer agents. The unique structural feature of these complexes, involving a cyclopentadienyl bearing a tethered pyridine, correlates with their ability to disrupt mitochondrial membrane potential and induce oxidative stress in cancer cells. This research opens pathways for developing new organo-metallic drug candidates with enhanced anticancer potency (Carrasco et al., 2020).
Mechanism of Action
Target of Action
Pyridazinone derivatives, a class to which this compound belongs, have been found to interact with a wide range of biological targets .
Mode of Action
It’s known that certain pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Future Directions
Pyridazin-3(2H)-one derivatives, which are related to the compound , have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are considered an attractive synthetic building block for designing and synthesis of new drugs . This suggests that “2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline” and related compounds may have potential for future research and drug development.
properties
IUPAC Name |
2-(6-methylpyridazin-3-yl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-11-6-7-14(16-15-11)17-9-8-12-4-2-3-5-13(12)10-17/h2-7H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHRAIINMUJENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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